molecular formula C10H14N4O B2618419 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine CAS No. 1512538-42-9

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine

Cat. No.: B2618419
CAS No.: 1512538-42-9
M. Wt: 206.249
InChI Key: VCKCJRJBBRWSOL-UHFFFAOYSA-N
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Description

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine is a complex organic compound with the molecular formula C10H14N4O and a molecular weight of 206.25 g/mol This compound features a unique bicyclic structure, which includes an 8-oxa-3-azabicyclo[321]octane moiety fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . One common method for synthesizing this scaffold is through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold . Additionally, methodologies involving desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and reagents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and reducing agents like zinc bromide (ZnBr2) . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s bicyclic structure is similar to that of tropane alkaloids, which are known for their biological activities.

    Medicine: Due to its structural similarity to biologically active compounds, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions.

    Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine is unique due to its combination of the 8-oxa-3-azabicyclo[3.2.1]octane moiety with a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-7-3-12-10(13-4-7)14-5-8-1-2-9(6-14)15-8/h3-4,8-9H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKCJRJBBRWSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=NC=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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